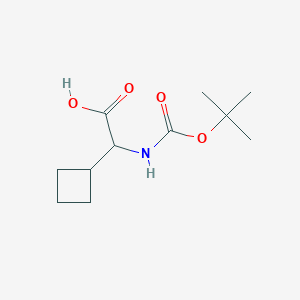

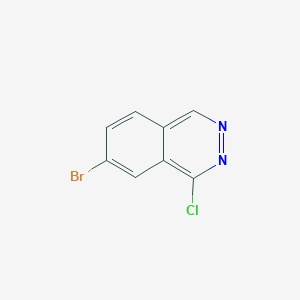

![molecular formula C13H16N2S B1372996 [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine CAS No. 1211510-82-5](/img/structure/B1372996.png)

[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

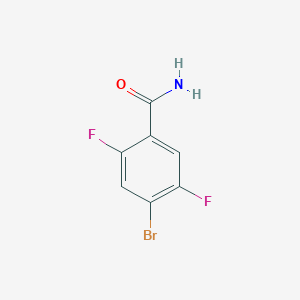

The synthesis of benzothiazole derivatives, such as “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine”, often involves reactions of 2-aminothiophenol derivatives . These reactions provide powerful tools for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis

The molecular structure of “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” can be represented by the formula C13H16N2S . This indicates that the compound contains 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds derived from 1,3-benzothiazol have been studied for their potential as antibacterial agents. Specifically, 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which share a structural similarity with the compound , have shown promising results against a range of Gram-positive and Gram-negative bacteria . These findings suggest that “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could be explored for its antibacterial properties, potentially leading to new treatments for bacterial infections.

Anticancer Activity

The benzothiazole moiety is a core structure in many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors is observed in various cancers, such as breast, ovarian, colon, and prostate cancer. Quinazoline derivatives, which are structurally related to benzothiazoles, have shown potential as anti-invasive agents with activity against solid tumors, metastatic bone disease, and leukemia . This indicates that “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could be investigated for its anticancer properties.

Anticonvulsant Evaluation

Benzothiazole derivatives have been evaluated for their anticonvulsant properties. A computational study on novel 1,3-benzothiazol-2-yl derivatives has provided insights into their potential use in treating convulsive disorders . This suggests that further research into “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” could uncover new anticonvulsant medications.

Antifungal and Antiprotozoal Activities

Benzothiazole derivatives have been associated with antifungal and antiprotozoal activities. These properties make them valuable in the development of treatments for fungal infections and protozoan parasites, which are responsible for diseases such as malaria and leishmaniasis .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored, with some compounds showing promising results in reducing inflammation. This could lead to the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pharmacokinetic Profile and Drug Development

The pharmacokinetic profile of benzothiazole derivatives is an important aspect of drug development. ADMET calculations have shown favorable profiles for some benzothiazole compounds, indicating that they could be developed into safe and effective drugs . This aspect of research could be applied to “[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine” to assess its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHKXWDPKKPHSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

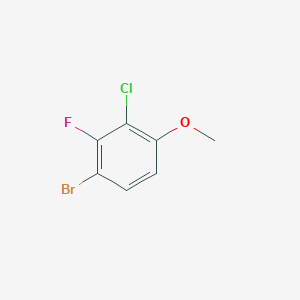

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

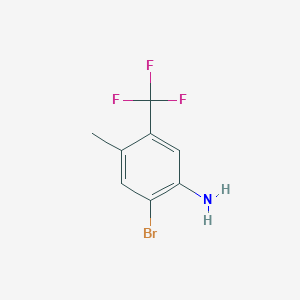

![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)

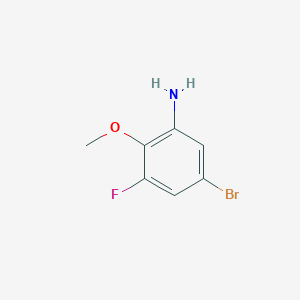

![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)